molecular formula C10H8ClF3O B14807083 1-Chloro-2-cyclopropoxy-3-(trifluoromethyl)benzene

1-Chloro-2-cyclopropoxy-3-(trifluoromethyl)benzene

Cat. No.: B14807083
M. Wt: 236.62 g/mol
InChI Key: BELVYKXEPNFLOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-2-cyclopropoxy-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H8ClF3O. This compound is characterized by the presence of a chloro group, a cyclopropoxy group, and a trifluoromethyl group attached to a benzene ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-cyclopropoxy-3-(trifluoromethyl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-chloro-3-(trifluoromethyl)benzene and cyclopropanol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride (NaH) to deprotonate the cyclopropanol, forming a cyclopropoxide ion.

    Nucleophilic Substitution: The cyclopropoxide ion then undergoes nucleophilic substitution with 1-chloro-3-(trifluoromethyl)benzene, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-cyclopropoxy-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming a dechlorinated product.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of dechlorinated products.

    Substitution: Formation of new derivatives with substituted functional groups.

Scientific Research Applications

1-Chloro-2-cyclopropoxy-3-(trifluoromethyl)benzene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Chloro-2-cyclopropoxy-3-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways. The trifluoromethyl group, known for its electron-withdrawing properties, can influence the reactivity and stability of the compound. The cyclopropoxy group may contribute to the compound’s steric and electronic effects, affecting its binding affinity and selectivity towards specific targets. Detailed studies on the molecular interactions and pathways are essential to fully understand the compound’s mechanism of action.

Comparison with Similar Compounds

    1-Chloro-2-(trifluoromethyl)benzene: Lacks the cyclopropoxy group, resulting in different chemical properties and reactivity.

    1-Chloro-3-(trifluoromethyl)benzene: Positional isomer with different substitution pattern on the benzene ring.

    2-Chloro-3-(trifluoromethyl)benzene: Another positional isomer with distinct chemical behavior.

Uniqueness: 1-Chloro-2-cyclopropoxy-3-(trifluoromethyl)benzene is unique due to the presence of the cyclopropoxy group, which imparts specific steric and electronic effects

Properties

Molecular Formula

C10H8ClF3O

Molecular Weight

236.62 g/mol

IUPAC Name

1-chloro-2-cyclopropyloxy-3-(trifluoromethyl)benzene

InChI

InChI=1S/C10H8ClF3O/c11-8-3-1-2-7(10(12,13)14)9(8)15-6-4-5-6/h1-3,6H,4-5H2

InChI Key

BELVYKXEPNFLOD-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CC=C2Cl)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.